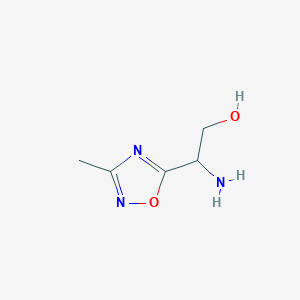

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol

Description

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and an ethanolamine moiety. Its molecular weight is 187.25 g/mol (as the hydrochloride salt) . This compound is of interest in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name |

2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-3-7-5(10-8-3)4(6)2-9/h4,9H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATMTKQGRSACAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds related to 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed remarkable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 8 |

| Derivative B | Escherichia coli | 16 |

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. The ability to inhibit pro-inflammatory cytokines makes it a candidate for developing new anti-inflammatory drugs.

Case Study:

In vitro studies revealed that this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly in controlling weed growth in crops. Its effectiveness as a selective herbicide could offer an eco-friendly alternative to traditional herbicides.

Case Study:

Field trials conducted on maize crops showed that formulations containing this compound reduced weed biomass by over 50% compared to untreated controls .

| Treatment | Weed Biomass Reduction (%) |

|---|---|

| Control | 0 |

| Compound Formulation | 55 |

Plant Growth Promotion

Research indicates that the compound may also promote plant growth by enhancing nutrient uptake and stimulating root development.

Case Study:

In greenhouse experiments, plants treated with this compound exhibited increased root length and biomass compared to untreated plants .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both medicinal and agricultural fields.

Acute Toxicity Studies

Acute toxicity studies have shown that this compound has a low toxicity profile when administered at therapeutic doses.

Findings:

In animal models, no significant adverse effects were observed at doses up to 2000 mg/kg .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound can bind to DNA and RNA, interfering with the replication of viruses and bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxadiazole Derivatives with Varied Substituents

2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde and 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde

These positional isomers differ in the placement of the oxadiazole ring relative to the benzaldehyde group. Key differences include:

| Property | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde |

|---|---|---|

| CAS RN | 879896-54-5 | 273727-50-7 |

| Melting Point (°C) | 66–68 | 105–109 |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |

| Commercial Availability (Price) | JPY 35,100/g (97% purity) | JPY 25,800/250 mg (97% purity) |

Key Insight : The ortho isomer (2-position) exhibits a lower melting point compared to the meta isomer (3-position), suggesting differences in crystallinity and intermolecular interactions due to substituent orientation .

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanol

This analog replaces the methyl group with a phenyl ring, altering hydrophobicity and steric bulk:

Heterocyclic Bioisosteres: Thiazole vs. Oxadiazole

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

This compound replaces the oxadiazole with a thiazole ring, altering electronic and steric profiles:

Key Insight : Thiazoles generally exhibit greater π-electron delocalization than oxadiazoles, which may influence redox properties and metabolic pathways .

Research Implications

- Solubility and Bioavailability: The ethanolamine group in 2-amino-2-(3-methyl-oxadiazolyl)ethanol enhances hydrophilicity compared to benzaldehyde or acetylated analogs, favoring aqueous solubility .

- Structural Flexibility : Positional isomerism (e.g., ortho vs. meta substitution) significantly impacts physical properties, guiding synthetic routes for target-oriented drug design .

- Safety Considerations : Both oxadiazole and thiazole derivatives lack comprehensive toxicological data, warranting further preclinical evaluation .

Biological Activity

2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol, with CAS number 1039841-86-5, is a heterocyclic compound notable for its oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 143.14 g/mol. The presence of the oxadiazole ring contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₃O₂ |

| Molecular Weight | 143.14 g/mol |

| CAS Number | 1039841-86-5 |

Biological Activity

Research indicates that compounds containing oxadiazole rings exhibit a wide range of biological activities. The specific biological activities associated with this compound include:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. and Escherichia coli . The mechanism of action is thought to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro tests have revealed that certain oxadiazole compounds exhibit cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines . These compounds induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

Case Studies

Several studies highlight the biological activity of oxadiazole derivatives:

- Antimicrobial Efficacy : A study comparing various oxadiazole derivatives found that some exhibited greater antimicrobial activity than standard antibiotics like ciprofloxacin . The study emphasized the role of structural modifications in enhancing biological efficacy.

- Cytotoxicity Evaluation : In a cytotoxicity assay involving L929 normal cells and various cancer cell lines (A549 and HepG2), certain derivatives demonstrated increased viability at lower concentrations while maintaining low toxicity levels . This suggests a favorable therapeutic index for further development.

- Mechanistic Insights : Flow cytometry analyses revealed that specific oxadiazole derivatives could significantly induce apoptosis in cancer cells through dose-dependent mechanisms . This finding underscores the potential for developing these compounds as therapeutic agents.

Q & A

Q. What are the preferred synthetic routes for 2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling an amine-containing precursor with a pre-formed oxadiazole ring. Key methods include:

- Nucleophilic substitution : Reacting 3-methyl-1,2,4-oxadiazole derivatives with amino alcohols under controlled pH (e.g., acidic or basic conditions) to optimize nucleophilicity .

- Multi-step protocols : For example, cyclization of thioamide intermediates followed by functional group modification, as seen in analogous oxadiazole syntheses .

Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization steps) and inert atmospheres to prevent oxidation of sensitive intermediates. LC-HRMS is recommended for purity validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of the oxadiazole ring (δ 8.5–9.5 ppm for oxadiazole protons) and amino/ethanol moieties .

- Mass spectrometry : LC-HRMS (e.g., [M+H]+ = calculated 172.1) to verify molecular weight and detect trace impurities .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of the oxadiazole ring.

- pH sensitivity : Avoid prolonged exposure to strong acids/bases, which may degrade the amino-ethanol moiety. Stability studies in buffers (pH 4–9) are advised for long-term storage protocols .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets such as bacterial enzymes (e.g., dihydrofolate reductase) or neurotransmitter receptors. The oxadiazole ring’s electron-deficient nature may enhance binding to hydrophobic pockets .

- QSAR models : Correlate substituent effects (e.g., methyl group position) with antimicrobial or anticancer activity using datasets from structurally related compounds .

Q. What experimental strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

- Dose-response profiling : Re-evaluate activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Target validation : Use CRISPR-based knockouts or competitive binding assays to confirm specificity for purported targets (e.g., orexin receptors) .

- Meta-analysis : Compare data across studies with standardized assays (e.g., MIC values for antimicrobial activity) to isolate confounding variables like solvent choice .

Q. How can researchers optimize the compound’s pharmacokinetic (ADME) profile for in vivo studies?

- Solubility enhancement : Formulate as a hydrochloride salt (see ) or use co-solvents (e.g., PEG-400) to improve aqueous solubility.

- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the ethanol group) and guide structural modifications .

- Plasma protein binding : Use equilibrium dialysis to assess binding to albumin, which may limit bioavailability .

Q. What methodologies are effective for studying the compound’s interaction with biological membranes?

- Lipophilicity assays : Measure logP values (e.g., shake-flask method) to predict membrane permeability.

- Artificial membrane models : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to simulate passive diffusion across lipid bilayers .

- Fluorescence microscopy : Tag the compound with a fluorophore (e.g., dansyl chloride) to visualize cellular uptake kinetics .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

| Method | Conditions | Yield (%) | Purity (LC-HRMS) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | EtOH, 70°C, 12 h | 72 | 99.5% | |

| Cyclization of Thioamide | DMF, 80°C, N₂ atmosphere | 65 | 98.2% |

Q. Table 2. Stability in Buffer Solutions (25°C)

| pH | Half-life (Days) | Degradation Products |

|---|---|---|

| 4.0 | 30 | Oxadiazole ring hydrolysis |

| 7.4 | 90 | None detected |

| 9.0 | 15 | Amino-ethanol oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.